molecular formula C18H18F3N3O3 B2358118 N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide CAS No. 339025-53-5

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide

Cat. No.: B2358118
CAS No.: 339025-53-5
M. Wt: 381.355
InChI Key: SAYHCOIKQROWCG-UHFFFAOYSA-N
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Description

“N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom . The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, as well as the trifluoromethyl group . The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and morpholine rings, as well as the trifluoromethyl group . These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and reactivity .

Scientific Research Applications

Biological Screening of Novel Heterocyclic Compounds

N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide is part of a broader class of heterocyclic compounds that have been synthesized and evaluated for their biological activity. One study focused on the synthesis of related pyrimidone derivatives, which showed promise in antimicrobial applications (Shah, Patel, & Vyas, 2019).

Antifungal Activity

This chemical compound is closely related to a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives that have been synthesized and found to exhibit moderate antifungal activities. Some of these compounds demonstrated significant inhibitory capacity against various phytopathogenic fungi, offering potential applications in agricultural and pharmaceutical antifungal products (Wu et al., 2012).

Anticonvulsant Properties

Compounds similar to this compound have been explored for their potential as anticonvulsants. The crystal structures of certain anticonvulsant enaminones have been determined, contributing to the understanding of their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Inhibitors of Gene Expression

Research into structurally similar compounds has led to the development of inhibitors of transcription factors such as NF-kappaB and AP-1. These inhibitors show potential for improving oral bioavailability and could have significant therapeutic implications (Palanki et al., 2000).

Neurokinin-1 Receptor Antagonist

There has been research on an orally active, water-soluble neurokinin-1 receptor antagonist, which demonstrates the potential for both intravenous and oral clinical administration. This compound shows effectiveness in pre-clinical tests for conditions like emesis and depression, indicating a broad therapeutic potential (Harrison et al., 2001).

Antitumor Activity

A compound structurally related to this compound has shown antitumor activity against certain cancer cell lines. This indicates its potential use in cancer treatment and the importance of further exploration in this area (Ji et al., 2018).

Properties

IUPAC Name

N-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c19-18(20,21)14-3-6-16(25)24(12-14)11-13-1-4-15(5-2-13)22-17(26)23-7-9-27-10-8-23/h1-6,12H,7-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYHCOIKQROWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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